molecular formula C7H4BrClO2 B1270747 5-Bromo-3-chloro-2-hydroxybenzaldehyde CAS No. 19652-33-6

5-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No. B1270747
CAS RN: 19652-33-6
M. Wt: 235.46 g/mol
InChI Key: XXFFEGBFFXHMTF-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 . It is also known as 3-bromo-5-chloro-2-hydroxybenzaldehyde . The compound appears as pale yellow to yellow crystals or powder .


Synthesis Analysis

5-Bromosalicylaldehyde, a compound similar to 5-Bromo-3-chloro-2-hydroxybenzaldehyde, reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . This suggests that 5-Bromo-3-chloro-2-hydroxybenzaldehyde could potentially undergo similar reactions.


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-hydroxybenzaldehyde consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The compound contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-hydroxybenzaldehyde has a melting point range of 81.5-90.5°C . The compound has a molecular weight of 235.46 g/mol .

Scientific Research Applications

Synthesis of Schiff Bases

5-Bromo-3-chloro-2-hydroxybenzaldehyde can be used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – not hydrogen. They have a wide range of applications, including use as catalysts, pigments, and polymers.

Preparation of Triphenyltin Complexes

This compound can also be used to synthesize triphenyltin complexes . These complexes have been studied for their potential applications in various fields, including medicinal chemistry, due to their biological activities.

Synthesis of Diarylamino-substituted N-methyl Tetrahydrosalen Ligand

5-Bromo-3-chloro-2-hydroxybenzaldehyde is a starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . These ligands are often used in coordination chemistry.

Use in Near-Infrared Fluorescent Dyes

A compound similar to 5-Bromo-3-chloro-2-hydroxybenzaldehyde, 2-Chloro-3-hydroxybenzaldehyde, has been used in the synthesis of near-infrared fluorescent aza-BODIPY dyes . These dyes are used for sensing and imaging of pH from the neutral to highly alkaline range.

Safety And Hazards

The safety data sheet for 5-Bromo-3-chloro-2-hydroxybenzaldehyde suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

5-bromo-3-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFFEGBFFXHMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282259
Record name 5-Bromo-3-chloro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-hydroxybenzaldehyde

CAS RN

19652-33-6
Record name 5-Bromo-3-chloro-2-hydroxybenzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloro-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a 5L round bottom flask fitted with a mechanical stirrer and gas addition tube was added 5-bromosalicylaldehyde (495 g, 2.46 mol) and acetic acid at ambient temperature to form a slurry. To this mixture was added chlorine gas at a moderate rate until a slight molar excess of chlorine (183 g, 1.05 mol) had dissolved. After the addition was stopped the reaction allowed to proceed overnight. The solid formed was recovered by filtration and the filtrate diluted into water (2.5L). The mixture was stirred vigorously for 20 minutes, the product collected by filtration and washed with water. The combined solids were vacuum dried to give the desired 3-chloro-5-bromosalicylaldehyde (475 g, 82% yield).
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Synthesis routes and methods II

Procedure details

Scheme II illustrates methodology useful for preparing the ethyl N-gly-amino-3-(3,5-dihalo-2-hydroxy) phenyl propionate which can be coupled to the tetrahydropyrimidinobenzoic acid moiety. Briefly, 3,5-halo substituted salicylaldehydes may be prepared by direct halogenation as, for example, would be the case where 5-bromosalicylaldehyde is slurried in acetic acid and an equivalent or more of chlorine is added to yield 3-chloro-5-bromo-2-hydroxybenzaldehyde. Some product precipitates and can be recovered by filtration. The remainder may be recovered by diluting the filtrate with water and isolating the precipitate. Combining the solids and drying gives 3-chloro-5-bromo-2-hydroxybenzaldehyde. 3-iodo-5-chlorosalicylaldehyde may be prepared by reacting 5-chlorosalicylaldehyde with N-iodosuccinimide in DMF and subjecting the reaction mixture to usual work-up conditions. 3-iodo-5-bromosalicylaldehyde may be prepared by reacting 5-bromosalicylaldehyde in acetonitrile with potassium iodide and chloramine T. Work-up gives a material that when treated with hexanes gives the desired 3-iodo-5-chlorosalicylaldehyde.
[Compound]
Name
ethyl N-gly-amino-3-(3,5-dihalo-2-hydroxy) phenyl propionate
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Synthesis routes and methods III

Procedure details

To a 5 L round bottom flask fitted with a mechanical stirrer and gas addition tube was added 5-bromosalicylaldehyde (495 g, 2.46 mol) and acetic acid at ambient temperature to form a slurry. To this mixture was added chlorine gas at a moderate rate until a slight molar excess of chlorine (183 g, 1.05 mol) had dissolved. After the addition was stopped the reaction allowed to proceed overnight. The solid formed was recovered by filtration and the filtrate diluted into water (2.5 L). The mixture was stirred vigorously for 20 minutes, the product collected by filtration and washed with water. The combined solids were vacuum dried to give the desired 3-chloro-5-bromosalicylaldehyde (475 g, 82% yield).
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495 g
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reactant
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0 (± 1) mol
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solvent
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183 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Cao, Y Jin, H Zhang, L Yu, X Bao, F Li, Y Xu - Inflammation, 2018 - Springer
… A solution of 5-bromo-3-chloro-2-hydroxybenzaldehyde (2.35 g, 10.0 mmol) in ethanol (25 mL) was added to 4-amino-2-hydroxybenzoic acid (1.53 g, 10.0 mmol), and the mixture was …
Number of citations: 16 link.springer.com
M Lu, J Li, L Ma - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
… Firstly, cyclopent-2-enone (2 mol) and 5-bromo-3-chloro-2-hydroxybenzaldehyde (1 mol) were added to the mixture solvents of THF (1.5 mL) and water (1.5 mL) in a 50 mL round bottom…
Number of citations: 2 www.degruyter.com
MA Grunwald, T Wöhrle, R Forschner… - European Journal of …, 2020 - Wiley Online Library
… Dakin oxidation of 5-bromo-3-chloro-2-hydroxybenzaldehyde 1236 gave bromide 11c quantitatively, which was etherified with bromododecane to yield bromide 8c. Conversion of 8c …
KK Raja, IM Bilal, S Thambidurai… - … Section E: Structure …, 2008 - scripts.iucr.org
… The title compound was synthesized by refluxing an ethanol solution (20 ml) of 5-bromo-3-chloro-2-hydroxybenzaldehyde (1.72 g, 10 mmol) and 2,6-diisopropylaniline (1.72 g, 10 mmol)…
Number of citations: 9 scripts.iucr.org

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